molecular formula C13H18BNO3 B1441005 1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone CAS No. 741709-59-1

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone

Cat. No. B1441005
M. Wt: 247.1 g/mol
InChI Key: ISRQZHALMLGEGD-UHFFFAOYSA-N
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Description

“1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone” is a chemical compound. It’s related to compounds like 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde, which is an isophthalaldehyde that contains a pinacolborate group (tetramethyl dioxaboranyl, Bpin) .


Synthesis Analysis

The synthesis of similar compounds often involves borylation, a process where a boron atom is added to a molecule . For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory (DFT). For instance, the HOMO and LUMO energies of a similar compound were calculated using the B3LYP/6-311G (2d, p) method .


Chemical Reactions Analysis

Compounds with a tetramethyl dioxaboranyl group are often used in chemical reactions. For example, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde can crosslink with amines for producing COFs with imine linkages .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Structural Characterization

Compounds related to "1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone" have been extensively studied for their structural and physicochemical properties. For instance, the synthesis of boric acid ester intermediates, characterized by benzene rings, was detailed through a three-step substitution reaction. These compounds' structures were verified using various spectroscopic methods, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Additionally, their molecular structures were optimized using density functional theory (DFT) and compared with values obtained from X-ray diffraction. The molecular electrostatic potential and frontier molecular orbitals were also investigated through DFT, revealing some of the compounds' physicochemical properties (P.-Y. Huang et al., 2021).

Catalytic Applications

The compound's potential in catalytic applications, especially in borane reduction of benzyl oximes, has been documented. A specific study elaborated on the preparation of (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride, showcasing the compound's role in the catalytic enantioselective borane reduction process. This highlights its utility in synthesizing chiral pyridyl amines, a valuable aspect in medicinal chemistry and asymmetric synthesis (Kun Huang et al., 2010).

Building Blocks for Combinatorial Chemistry

A unique bifunctional building block for combinatorial chemistry, showcasing the structural flexibility and reactivity of compounds containing the 1,3,2-dioxaborolane ring, was reported. The study emphasized the differences in chemical reactivity and stability between regioisomers, providing insights into the design and synthesis of novel compounds for diverse applications in chemistry (J. Sopková-de Oliveira Santos et al., 2003).

Antimicrobial Activity

Another study explored the synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and evaluated its antimicrobial activity. The compound exhibited significant antimicrobial properties, with MIC values ranging from 30.2 to 43.2 μg cm-3. This research underlines the potential of such compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (J. Salimon et al., 2011).

properties

IUPAC Name

1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BNO3/c1-9(16)11-7-6-10(8-15-11)14-17-12(2,3)13(4,5)18-14/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISRQZHALMLGEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694490
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)ethanone

CAS RN

741709-59-1
Record name 1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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